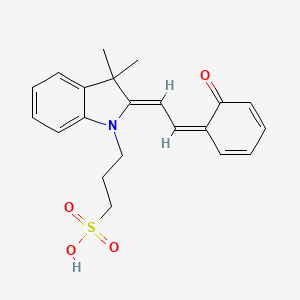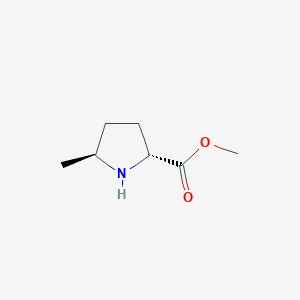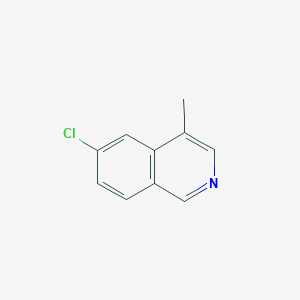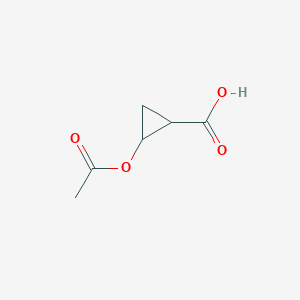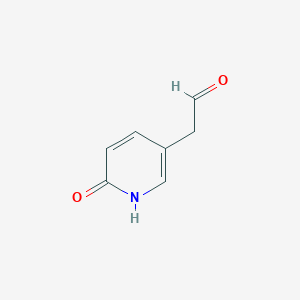
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridinones It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an aldehyde group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonaldehyde with acetoacetic ester, followed by cyclization and oxidation to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridinone derivatives depending on the substituents used.
科学研究应用
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a keto and an aldehyde group on the pyridine ring
属性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-(6-oxo-1H-pyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,4-5H,3H2,(H,8,10) |
InChI 键 |
LTHJLBMECJFTON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC=C1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


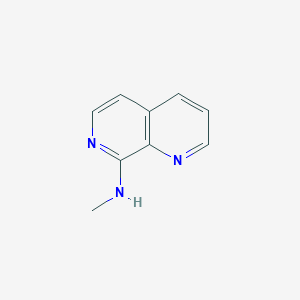
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

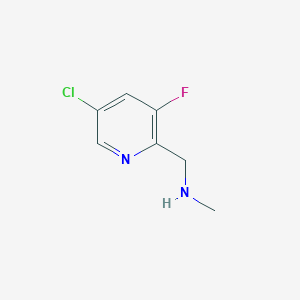
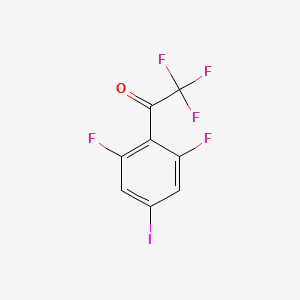
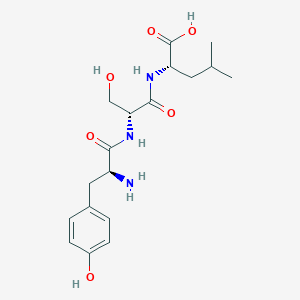
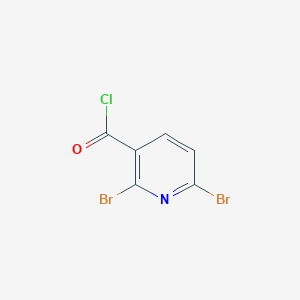
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

